molecular formula C24H22FN5O4 B14126061 ethyl 4-[3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate

ethyl 4-[3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl]benzoate

Cat. No.: B14126061
M. Wt: 463.5 g/mol
InChI Key: BXWAHNQXIHAVKQ-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-g]purines This compound is characterized by its unique structure, which includes a fluorophenyl group, a benzoate ester, and an imidazo[1,2-g]purine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the imidazo[1,2-g]purine core, introduction of the fluorophenyl group, and esterification to form the benzoate ester. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent product quality. Additionally, purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions with biomolecules.

    Medicine: It has potential therapeutic applications, including as an antiviral, anticancer, or anti-inflammatory agent.

    Industry: It is utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{3-[(2-fluorophenyl)methyl]-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-8-yl}benzoate is unique due to its imidazo[1,2-g]purine core, which imparts distinct chemical and biological properties. This core structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H22FN5O4

Molecular Weight

463.5 g/mol

IUPAC Name

ethyl 4-[2-[(2-fluorophenyl)methyl]-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate

InChI

InChI=1S/C24H22FN5O4/c1-3-34-22(32)15-8-10-17(11-9-15)28-12-13-29-19-20(26-23(28)29)27(2)24(33)30(21(19)31)14-16-6-4-5-7-18(16)25/h4-11H,3,12-14H2,1-2H3

InChI Key

BXWAHNQXIHAVKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=CC=C5F

Origin of Product

United States

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